molecular formula C18H20N2O4 B2843001 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acrylamide CAS No. 1799261-63-4

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acrylamide

Cat. No. B2843001
M. Wt: 328.368
InChI Key: USGIGJOLRPUESF-FNORWQNLSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acrylamide is a useful research compound. Its molecular formula is C18H20N2O4 and its molecular weight is 328.368. The purity is usually 95%.
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Scientific Research Applications

Polymerization Applications

One of the significant applications of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acrylamide is in the field of controlled radical polymerization. Mori et al. (2005) demonstrated the synthesis of homopolymers from a monosubstituted acrylamide having an amino acid moiety in the side chain through reversible addition−fragmentation chain transfer (RAFT) polymerization. This method resulted in polymers with controlled molecular weight and low polydispersity, highlighting its potential for creating tailored polymeric materials (Mori, Sutoh, & Endo, 2005).

Applications in Material Science

In material science, the compound has been used in synthesizing novel functionalized monomers. Saraei et al. (2016) explored the synthesis of new acrylate monomers and their polymerization, which exhibited moderate to good antibacterial and antifungal activities. This suggests its potential use in developing materials with antimicrobial properties (Saraei, Zarrini, Esmati, & Ahmadzadeh, 2016).

Biomedical Applications

The synthesis of polymers containing this compound has implications in biomedical applications as well. For instance, Elvira et al. (2002) reported on the design and preparation of biodegradable hydrogels developed by the polymerization of acrylamide and acrylic acid, indicating potential use as drug delivery systems (Elvira, Mano, San Román, & Reis, 2002).

Chemical Synthesis and Reactions

The compound is also pivotal in chemical synthesis and reactions. For example, Ou et al. (2020) discussed its interaction with amino acids and DNA, which is crucial in understanding its behavior in various chemical and biological contexts (Ou, Zheng, Huang, Ho, & Ou, 2020).

Photopolymerization

Delzenne et al. (1970) examined the use of this compound in photopolymerization processes. Their research focused on initiating the polymerization of acryl derivatives, indicating its role in light-sensitive polymerization technologies (Delzenne, Laridon, & Peeters, 1970).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-20-10-2-3-14(20)15(21)8-9-19-18(22)7-5-13-4-6-16-17(11-13)24-12-23-16/h2-7,10-11,15,21H,8-9,12H2,1H3,(H,19,22)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGIGJOLRPUESF-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)C=CC2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1C(CCNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acrylamide

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